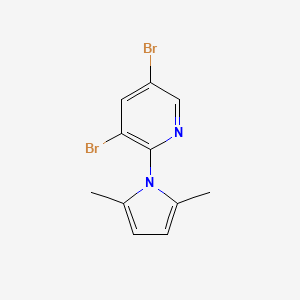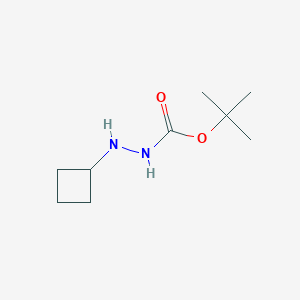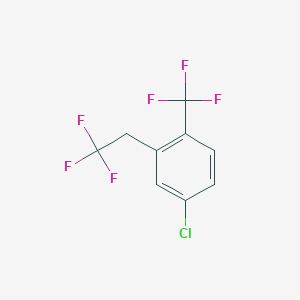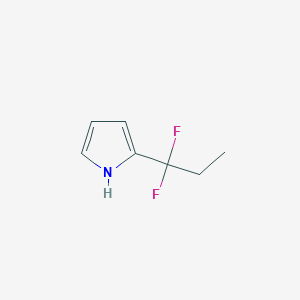
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Overview
Description
“3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a chemical compound with the molecular formula C11H10Br2N2 . It has an average mass of 330.018 Da and a monoisotopic mass of 327.921051 Da .
Molecular Structure Analysis
The molecular structure of “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” consists of a pyridine ring substituted with two bromine atoms and a 2,5-dimethyl-1H-pyrrol-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” include a molecular weight of 330.02 g/mol. Other properties such as melting point, boiling point, and density are not available in the retrieved data .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application : 2,5-Dimethylpyrrole compounds are promising starting materials in drug research due to their various biological activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results : They have shown antibacterial, antihypertensive, and antitubercular activities .
-
Scientific Field: Organic Chemistry
- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : These derivatives are synthesized and then applied to materials to prevent corrosion .
- Results : The application of these derivatives has been effective in inhibiting corrosion .
-
Scientific Field: Material Science
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application : These molecules are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Results : The use of these molecules has led to advancements in the field of organic semiconductors .
-
Scientific Field: Pharmacology
- Application : Molecules with the thiophene ring system exhibit many pharmacological properties .
- Methods of Application : These molecules are used in the development of drugs with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Results : Drugs developed using these molecules have shown effectiveness in treating various conditions .
-
Scientific Field: Therapeutic Chemistry
- Application : Imidazole containing compounds, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
- Methods of Application : These compounds are synthesized and then tested for their anti-tubercular activities .
- Results : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .
-
Scientific Field: Organic Electronics
- Application : 3,3’-Dibromo-2,2’-bithiophene, a compound similar to “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine”, is a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers which find applications in a variety of organic electronic and optoelectronic devices .
- Methods of Application : These compounds are synthesized and then used in the fabrication of organic field-effect transistors, chemical sensors, and organic solar cells .
- Results : The use of these compounds has led to advancements in the field of organic electronics .
-
Scientific Field: Therapeutic Chemistry
- Application : Imidazole containing compounds, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
- Methods of Application : These compounds are synthesized and then tested for their anti-tubercular activities .
- Results : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .
-
Scientific Field: Organic Electronics
- Application : 3,3’-Dibromo-2,2’-bithiophene, a compound similar to “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine”, is a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers which find applications in a variety of organic electronic and optoelectronic devices .
- Methods of Application : These compounds are synthesized and then used in the fabrication of organic field-effect transistors, chemical sensors, and organic solar cells .
- Results : The use of these compounds has led to advancements in the field of organic electronics .
properties
IUPAC Name |
3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2/c1-7-3-4-8(2)15(7)11-10(13)5-9(12)6-14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRWYUFFMEEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)






